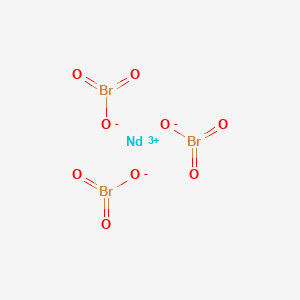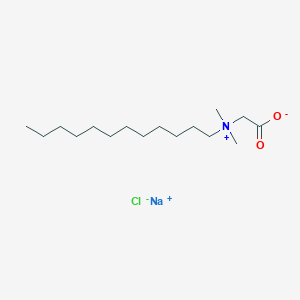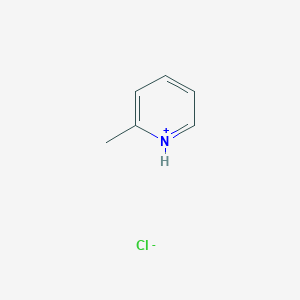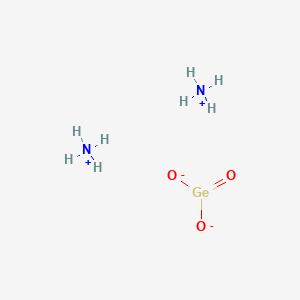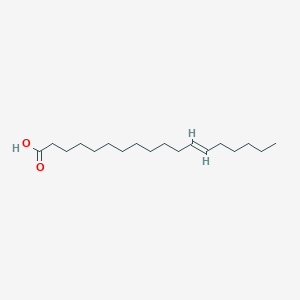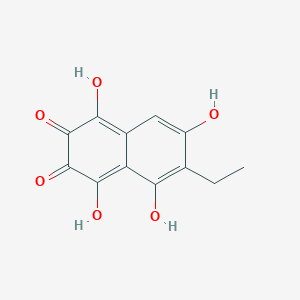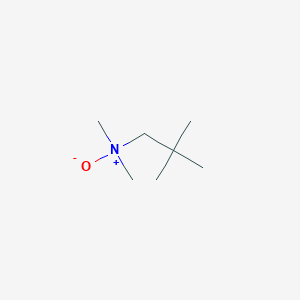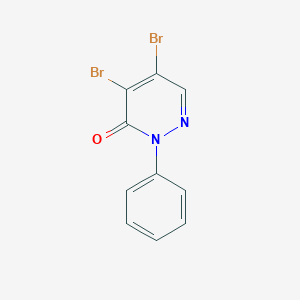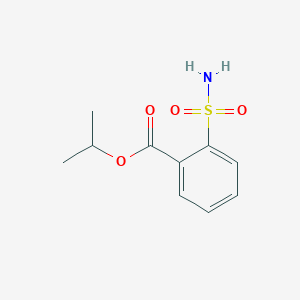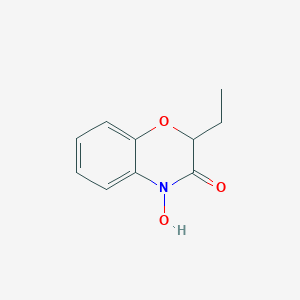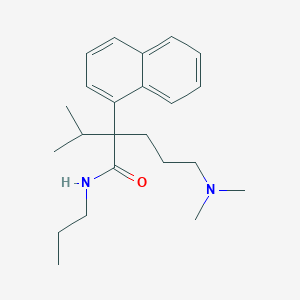
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a synthetic compound that belongs to the family of naphthaleneacetamide derivatives.
Mechanism Of Action
The exact mechanism of action of DPA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation, pain, and fever. DPA has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical And Physiological Effects
DPA has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. DPA has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that plays a role in the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
DPA has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. DPA has also been shown to have a good safety profile in animal studies. However, there are some limitations to using DPA in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
Future Directions
There are several future directions for research on DPA. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of DPA and its effects on different physiological systems. Additionally, the development of new derivatives of DPA may lead to the discovery of compounds with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of DPA involves the reaction of 1-naphthaleneacetic acid with N,N-dimethyl-1,3-propanediamine, followed by the reaction of the resulting intermediate with isopropyl bromide and propylamine. The final product is obtained by crystallization from a suitable solvent.
Scientific Research Applications
DPA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPA has also been shown to have anxiolytic and antidepressant effects. Additionally, DPA has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
15039-48-2 |
|---|---|
Product Name |
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide |
Molecular Formula |
C23H34N2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide |
InChI |
InChI=1S/C23H34N2O/c1-6-16-24-22(26)23(18(2)3,15-10-17-25(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H,24,26) |
InChI Key |
JGJBAEVKHXUXIP-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Canonical SMILES |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
synonyms |
α-[3-(Dimethylamino)propyl]-α-isopropyl-N-propyl-1-naphthaleneacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



